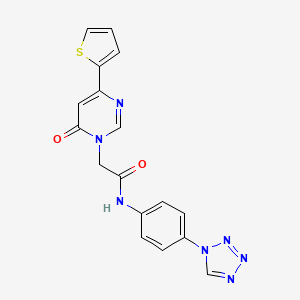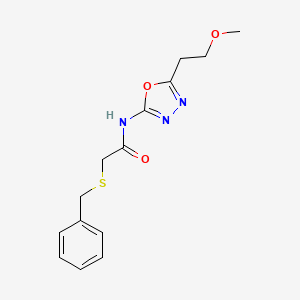![molecular formula C9H8N2O3 B2458631 Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate CAS No. 2091985-63-4](/img/structure/B2458631.png)
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate (MAFP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound is a potent and irreversible inhibitor of various enzymes, including phospholipase A2, which plays a crucial role in the production of various inflammatory mediators.
Aplicaciones Científicas De Investigación
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has been extensively used in scientific research to study the role of phospholipase A2 in various biological processes. This compound has been shown to inhibit the activity of various isoforms of phospholipase A2, which has led to its use in the study of inflammation, neurodegenerative diseases, and cancer. Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has also been used to investigate the role of phospholipase A2 in platelet aggregation, insulin secretion, and ion channel regulation.
Mecanismo De Acción
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate irreversibly binds to the active site of phospholipase A2, resulting in the inhibition of its enzymatic activity. This inhibition occurs due to the formation of a covalent bond between the carbonyl group of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate and the active site serine residue of phospholipase A2.
Efectos Bioquímicos Y Fisiológicos
The inhibition of phospholipase A2 by Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate results in the reduction of various inflammatory mediators such as prostaglandins, leukotrienes, and platelet-activating factor. This reduction in inflammatory mediators has been shown to have therapeutic potential in the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in lab experiments is its potency and specificity towards phospholipase A2. This compound has been shown to be a potent and irreversible inhibitor of various isoforms of phospholipase A2, which makes it an ideal tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate is its irreversible binding to the active site of phospholipase A2, which makes it difficult to reverse its inhibitory effects.
Direcciones Futuras
There are several future directions for the use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in scientific research. One of the potential applications of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate is in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Phospholipase A2 has been shown to play a crucial role in the pathogenesis of these diseases, and the use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate could help in the development of novel therapeutics. Another potential application of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate is in the study of ion channel regulation, where phospholipase A2 has been shown to play a role in the modulation of ion channels. The use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate could help in the development of novel drugs that target ion channels. Finally, the use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in the study of cancer could lead to the development of novel cancer therapeutics that target phospholipase A2.
Conclusion:
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate is a potent and irreversible inhibitor of various enzymes, including phospholipase A2, which has gained significant attention in the field of scientific research due to its potential applications in various biological studies. The synthesis method of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate involves the condensation of 2-aminofuro[3,2-b]pyridine-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has been extensively used in scientific research to study the role of phospholipase A2 in various biological processes. The inhibition of phospholipase A2 by Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has therapeutic potential in the treatment of various inflammatory diseases and cancer. The use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in future research could lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate involves the condensation of 2-aminofuro[3,2-b]pyridine-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate as a white crystalline solid with a melting point of 115-117°C.
Propiedades
IUPAC Name |
methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)6-7-5(14-8(6)10)3-2-4-11-7/h2-4H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCYZUPDMHRDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C1N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole](/img/structure/B2458549.png)

![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2458552.png)





![2-fluoro-N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2458565.png)




![2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2458571.png)